molecular formula C29H24BrN3O6 B14129556 (2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide

(2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide

Cat. No.: B14129556
M. Wt: 590.4 g/mol
InChI Key: GDSAENPMSJULJN-UHFFFAOYSA-M
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Description

The compound (2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrrolidinone ring, a chromenyl group, and an oxazolyl-pyridinium moiety, making it a versatile candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the reaction of succinic anhydride with ammonia or primary amines under controlled conditions.

    Synthesis of the Chromenyl Group: The chromenyl group can be synthesized via the cyclization of appropriate phenolic precursors in the presence of acid catalysts.

    Construction of the Oxazolyl-Pyridinium Moiety: This involves the reaction of pyridine derivatives with oxazole precursors under basic conditions.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide: undergoes several types of chemical reactions:

    Oxidation: The chromenyl group can be oxidized to form quinone derivatives.

    Reduction: The pyridinium moiety can be reduced to form pyridine derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles like hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), or sodium thiolate (NaSR) in polar solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Pyridine derivatives.

    Substitution: Hydroxyl, cyano, or thiol-substituted derivatives.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide: has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Molecular Targets: It interacts with enzymes and proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of the chromenyl and oxazolyl-pyridinium moieties makes (2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide unique, providing it with distinct chemical and biological properties.

Properties

Molecular Formula

C29H24BrN3O6

Molecular Weight

590.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide

InChI

InChI=1S/C29H24N3O6.BrH/c33-26-8-9-27(34)32(26)38-29(35)23-4-1-3-19(15-23)18-31-12-10-20(11-13-31)28-30-17-25(37-28)22-6-7-24-21(16-22)5-2-14-36-24;/h1,3-4,6-7,10-13,15-17H,2,5,8-9,14,18H2;1H/q+1;/p-1

InChI Key

GDSAENPMSJULJN-UHFFFAOYSA-M

Canonical SMILES

C1CC2=C(C=CC(=C2)C3=CN=C(O3)C4=CC=[N+](C=C4)CC5=CC(=CC=C5)C(=O)ON6C(=O)CCC6=O)OC1.[Br-]

Origin of Product

United States

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